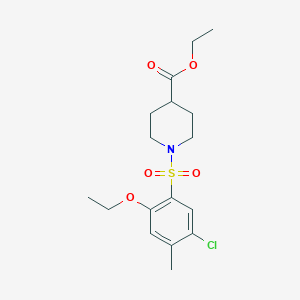![molecular formula C15H14BrNO5S B345442 2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 886120-12-3](/img/structure/B345442.png)
2-{[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It has a sulfonyl amino group attached to the benzene ring, along with a bromo, methoxy, and methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzoic acid derivatives are often synthesized through electrophilic aromatic substitution reactions. The presence of the sulfonyl amino group suggests a possible synthesis route through sulfonation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring of the benzoic acid, with the various substituents (bromo, methoxy, methyl, and sulfonyl amino groups) attached. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, benzoic acid derivatives are known to undergo a variety of reactions. These include further electrophilic aromatic substitution reactions, as well as reactions at the carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the various substituents. For example, the presence of the polar sulfonyl amino and carboxylic acid groups could enhance solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmaceutical Implications
- Novel methods for the synthesis of omeprazole and its pharmaceutical impurities, including those related to proton pump inhibitors, have been developed. These methods aim to improve yield and simplify processes, potentially offering insights into the synthesis of related benzoic acid derivatives (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Environmental and Health Impacts
- The pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS), including derivatives of benzoic acid, have been reviewed, providing insights into the health risks associated with these compounds. Although this study focuses on psychoactive drugs, the methodologies used could be applicable to understanding the biological interactions of other benzoic acid derivatives (Nugteren-van Lonkhuyzen, Van Riel, Brunt, & Hondebrink, 2015).
Antimicrobial and Antioxidant Properties
- Research on the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including benzoic acid derivatives, highlights their potential in developing new antimicrobial and antioxidant agents. This review focuses on how structural differences affect biological activity, which may guide the design of compounds with specific pharmacological properties (Godlewska-Żyłkiewicz et al., 2020).
Toxicity and Safety Evaluation
- The developmental toxicity of perfluoroalkyl acids and their derivatives has been reviewed, emphasizing the need for a better understanding of the hazards inherent in these compounds. Although focusing on a specific class of chemicals, the review's approach to evaluating toxicity may be relevant to assessing the safety of various benzoic acid derivatives (Lau, Butenhoff, & Rogers, 2004).
Safety and Hazards
properties
IUPAC Name |
2-[(5-bromo-2-methoxy-4-methylphenyl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO5S/c1-9-7-13(22-2)14(8-11(9)16)23(20,21)17-12-6-4-3-5-10(12)15(18)19/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWGQTNRMQBFQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2-ethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B345359.png)




![1-[(4-Adamantanylpiperazinyl)sulfonyl]-3,4-dichloro-2-methoxybenzene](/img/structure/B345373.png)
![1-(1-Adamantyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B345374.png)
![(2-Adamantanyloxyethyl)[(4-methoxynaphthyl)sulfonyl]amine](/img/structure/B345376.png)

![1-[(5-Isopropyl-4-methoxy-2-methylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B345384.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B345387.png)

amine](/img/structure/B345395.png)
